

Spectroscopic Profile of (Z)-4-Decene: A Technical Guide

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Compound of Interest

Compound Name: *cis*-4-Decene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the olefin, (Z)-4-decene. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is pivotal for the unambiguous identification and characterization of this compound in various research and development settings, including its potential role as a synthetic intermediate or a reference standard in drug discovery and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for (Z)-4-decene.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~5.35	m	2H	H-4, H-5	
~2.03	m	4H	H-3, H-6	
~1.28-1.38	m	8H	H-2, H-7, H-8, H-9	
~0.88-0.92	t	6H	H-1, H-10	~6.8

Note: Specific, experimentally verified ^1H NMR data for (Z)-4-decene is not readily available in public spectral databases. The data presented is based on established chemical shift predictions and analysis of similar olefinic structures.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃, Predicted)

Chemical Shift (δ) ppm	Assignment
~130.0	C-4, C-5
~32.1	C-7
~31.5	C-2
~29.7	C-8
~27.2	C-3
~22.6	C-9
~22.3	C-6
~14.1	C-10
~13.9	C-1

Note: As with the ^1H NMR data, this ^{13}C NMR data is predicted due to the absence of readily available experimental spectra in public databases.

Table 3: IR Spectroscopic Data (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch
~2958	Strong	C-H stretch (asymmetric, CH ₃)
~2925	Strong	C-H stretch (asymmetric, CH ₂)
~2872	Strong	C-H stretch (symmetric, CH ₃)
~2856	Strong	C-H stretch (symmetric, CH ₂)
~1655	Weak	C=C stretch (Z-disubstituted)
~1465	Medium	C-H bend (scissoring)
~722	Medium	=C-H bend (out-of-plane)

Data is interpreted from the NIST WebBook IR spectrum for **cis-4-decene**.[\[1\]](#)[\[2\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Putative Fragment
140	15.8	[M] ⁺
97	31.6	[C ₇ H ₁₃] ⁺
83	47.4	[C ₆ H ₁₁] ⁺
69	84.2	[C ₅ H ₉] ⁺
56	100.0	[C ₄ H ₈] ⁺
55	94.7	[C ₄ H ₇] ⁺
43	52.6	[C ₃ H ₇] ⁺
41	78.9	[C ₃ H ₅] ⁺

Data is sourced from the NIST WebBook mass spectrum for **cis-4-decene**.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Sample Preparation:** A sample of (Z)-4-decene (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra are recorded on an FT-IR spectrometer. For a liquid sample like (Z)-4-decene, a neat liquid film method is commonly employed.

- **Sample Preparation:** A single drop of neat (Z)-4-decene is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
- **Data Acquisition:** The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the clean, empty salt plates is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

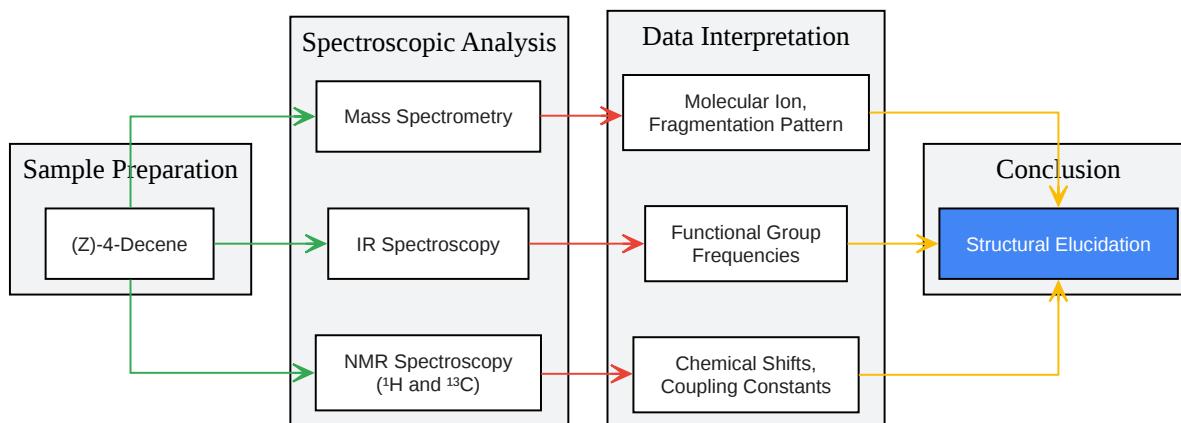
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- **Sample Introduction:** A dilute solution of (Z)-4-decene in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and passes through a capillary column, which separates it from any impurities.
- **Ionization:** As the (Z)-4-decene elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis and Detection:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis of (Z)-4-decene is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of (Z)-4-decene.

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